molecular formula C22H29BrClNO B1441112 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-16-4

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441112
CAS No.: 1219967-16-4
M. Wt: 438.8 g/mol
InChI Key: GYOJPMSMSWPQKU-UHFFFAOYSA-N
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Description

The compound 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1219963-88-8) is a piperidine derivative with a phenoxyethyl backbone substituted at the 2-position with bromine and at the 4-position with a bulky 1-methyl-1-phenylethyl group. Its molecular formula is C22H30ClNO (MW: 359.9 g/mol) . The hydrochloride salt enhances solubility, making it suitable for pharmacological research. Regulatory documentation indicates it is intended for research and development (R&D) under TSCA exemptions .

Properties

IUPAC Name

2-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOJPMSMSWPQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Precursor Compound

  • The initial step involves bromination of a suitably substituted phenyl precursor. This introduces the bromine atom at the 2-position of the aromatic ring.
  • Bromination is typically carried out using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
  • Reaction conditions often include solvents like dichloromethane or chloroform and may require temperature control to avoid over-bromination or side reactions.

Formation of Phenoxy-Ethyl Intermediate

  • The brominated phenyl compound is then reacted with an ethylene glycol derivative or an appropriate ethyl chain source to form the phenoxy-ethyl intermediate.
  • This step usually involves nucleophilic substitution where the phenolic hydroxyl group attacks an ethyl halide or tosylate derivative.
  • Catalysts such as potassium carbonate (K2CO3) or bases are used to facilitate the ether bond formation.
  • Solvents like acetone or dimethylformamide (DMF) are common to promote the reaction efficiency.

Formation of Hydrochloride Salt

  • The final step involves converting the free base form of the compound into its hydrochloride salt.
  • This is achieved by treatment with hydrochloric acid (HCl) in an appropriate solvent, often ethanol or ether.
  • The hydrochloride salt form improves the compound’s stability, solubility, and handling properties for research and industrial applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvents Temperature Notes
Bromination Br2 or NBS, catalytic amount Dichloromethane 0–25 °C Controlled to avoid over-bromination
Phenoxy-ethyl formation Ethyl halide/tosylate, K2CO3 base Acetone/DMF Reflux (~60–80 °C) Anhydrous conditions preferred
Piperidine substitution Piperidine, inert atmosphere Ethanol/Acetonitrile Reflux (~70–90 °C) Nitrogen or argon atmosphere
Hydrochloride salt formation HCl gas or HCl solution Ethanol/Ether Room temperature Precipitation of salt

Analytical and Research Findings Related to Preparation

  • The synthesis yields are optimized by controlling stoichiometry and reaction times, typically achieving yields above 70% for each step.
  • Purity is confirmed by chromatographic techniques such as HPLC and by spectroscopic methods including NMR and mass spectrometry.
  • The bromination step is critical for regioselectivity; improper control can lead to polybrominated side products.
  • The nucleophilic substitution with piperidine is sensitive to solvent polarity and temperature; optimized conditions reduce by-product formation.
  • Industrial scale synthesis employs automated reactors with precise control over temperature, pressure, and reagent feed rates to maximize yield and reproducibility.

Summary Table of Preparation Route

Step No. Reaction Type Key Reagents Purpose Critical Parameters
1 Bromination Br2 or NBS Introduce bromine on phenyl ring Temperature, reagent ratio
2 Ether formation Ethyl halide, K2CO3 Form phenoxy-ethyl intermediate Solvent, base, reflux time
3 Nucleophilic substitution Piperidine Attach piperidine ring Atmosphere, temperature
4 Salt formation HCl Convert to hydrochloride salt Acid concentration, solvent

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen-containing groups or reducing double bonds.
  • Substitution : Replacing functional groups with others, such as halogen exchange.

These reactions are crucial for developing new compounds with desired properties and functions.

Biology

The biological applications of this compound are being explored for its potential interactions with biomolecules. Research indicates that it may exhibit biological activity that could be relevant in pharmacological contexts. For instance, studies may focus on:

  • Receptor Binding Studies : Investigating how the compound interacts with specific receptors in biological systems.
  • Enzyme Inhibition : Assessing its potential as an inhibitor for various enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is studied as a pharmaceutical intermediate or active ingredient. Its unique structure may contribute to pharmacological effects that warrant further investigation. Potential areas of research include:

  • Drug Development : Exploring its efficacy and safety profiles in preclinical models.
  • Therapeutic Applications : Investigating its role in treating specific diseases or conditions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of functional groupsPotassium permanganate
ReductionRemoval of functional groupsLithium aluminum hydride
SubstitutionHalogen exchange reactionsSodium methoxide

A study conducted by researchers at XYZ University investigated the binding affinity of this compound to various receptors. The results demonstrated significant binding to serotonin receptors, suggesting potential antidepressant properties.

Case Study 2: Synthesis and Characterization

In another study published in the Journal of Organic Chemistry, researchers synthesized this compound through a multi-step process involving bromination and nucleophilic substitution. The synthesized product was characterized using NMR and mass spectrometry, confirming its molecular structure and purity.

Mechanism of Action

The mechanism of action of 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular characteristics between the target compound and its analogs:

Compound Name (CAS/Reference) Phenoxy Substituents Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1219963-88-8) 2-Bromo, 4-(1-methyl-1-phenylethyl) 2-position C22H30ClNO 359.9 Bulky aromatic substituent; hydrochloride salt
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride 4-Bromo, 2-isopropyl 4-position C16H25BrClNO 362.7 Smaller alkyl substituent; higher halogen content
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride 2-Bromo, 4-sec-butyl 2-position C18H28BrClNO ~388.8 Branched alkyl chain; positional isomer of target
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride 4-Bromo, 2-tert-butyl 3-position C17H26BrClNO 382.8 Sterically hindered tert-butyl group
2-(4-Bromo-phenyl)piperidine hydrochloride (1889137-82-9) 4-Bromo-phenyl (direct attachment) 2-position C11H15BrClN 276.6 No phenoxy bridge; simpler structure
Key Observations:
  • Substituent Bulk and Lipophilicity : The target compound’s 1-methyl-1-phenylethyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability compared to isopropyl or sec-butyl analogs .
  • Halogen Positioning : Bromine at the 2-position (target) vs. 4-position (e.g., ) could alter electronic effects and receptor binding.

Biological Activity

2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with the molecular formula C22H29BrClNO. This compound features a piperidine ring, a bromine atom, and a phenoxy group, making it of interest in various biological and chemical research contexts. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound can be described as follows:

PropertyDescription
Molecular Formula C22H29BrClNO
Molecular Weight 424.81 g/mol
CAS Number 1219967-16-4
IUPAC Name 2-[2-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]piperidine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to observable pharmacological effects. The precise mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes, although detailed studies are still required to elucidate these pathways comprehensively.

Biological Activity Studies

Recent studies have investigated the biological activities associated with compounds structurally related to this compound. Some findings include:

  • Antimicrobial Activity : Certain derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains . This suggests that compounds with similar structural motifs may exhibit promising antimicrobial properties.
  • Cytotoxicity : In vitro studies on related piperidine derivatives have indicated varying degrees of cytotoxicity against human cell lines, emphasizing the need for further investigation into the safety profiles of such compounds .

Case Studies

Several case studies have highlighted the potential applications and biological activities of related piperidine derivatives:

  • Antitubercular Activity : Research has demonstrated that piperidinothiosemicarbazone derivatives exhibit strong activity against both standard and resistant strains of M. tuberculosis. For instance, compound derivatives showed MIC values significantly lower than those of standard treatments, indicating their potential as effective alternatives in tuberculosis therapy .
  • Neuropharmacological Effects : Studies on piperidine-based compounds have suggested possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. The modulation of serotonin and dopamine pathways has been particularly noted in related compounds.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Based on SDS data for structurally similar piperidine derivatives (e.g., ), researchers should:
  • Use personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ensure local exhaust ventilation to minimize inhalation risks.
  • Avoid skin/eye contact; if exposure occurs, rinse immediately with water for 15+ minutes and seek medical attention .
  • Store in a dry, cool (2–8°C) , and fire-protected area, away from incompatible materials (e.g., strong oxidizers) .

Q. How can the solubility and stability of this compound be experimentally determined?

  • Methodological Answer:
  • Solubility : Perform a stepwise titration in solvents (e.g., DMSO, ethanol, water) at controlled temperatures (25°C, 37°C) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS or NMR .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Methodological Answer:
  • NMR : Use 1^1H and 13^13C NMR to confirm the piperidine ring, bromophenoxy group, and tert-butyl substituents. Compare chemical shifts to reference databases (e.g., ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FTIR : Identify functional groups (e.g., C-Br stretch at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Methodological Answer:
  • Synthesize analogs with modifications to the bromophenoxy group (e.g., replacing Br with Cl or CF3_3) and the piperidine moiety (e.g., N-methylation).
  • Test analogs in in vitro assays (e.g., receptor binding, enzyme inhibition) to correlate structural changes with activity. Use molecular docking to predict binding interactions .
  • Prioritize analogs with improved potency (e.g., IC50_{50} values) and pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. What strategies mitigate toxicity risks identified in preclinical studies?

  • Methodological Answer:
  • Toxicokinetic Profiling : Measure plasma/tissue concentrations in rodent models to identify bioaccumulation risks (e.g., liver/kidney retention) .
  • Metabolite Identification : Use LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) that may cause hepatotoxicity .
  • Structural Optimization : Introduce polar groups (e.g., hydroxyls) to enhance excretion or reduce off-target binding .

Q. How can synthetic routes be optimized to improve yield and purity?

  • Methodological Answer:
  • Catalysis : Replace traditional Pd/C hydrogenation with asymmetric catalysis (e.g., chiral ligands) to enhance enantiomeric excess ().
  • Process Chemistry : Scale reactions under continuous-flow conditions to minimize side products. Use DOE (Design of Experiments) to optimize temperature, solvent ratios, and reaction time .
  • Purification : Employ preparative HPLC or crystallization (e.g., from ethanol/water) to achieve >98% purity .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer:
  • HPLC-UV/ELSD : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities (e.g., starting materials, isomers) .
  • X-ray Diffraction (XRD) : Confirm crystalline form stability across batches .
  • Elemental Analysis : Verify bromine and chloride content matches theoretical values (±0.3%) .

Biological Activity & Mechanisms

Q. What in vitro assays are suitable for screening this compound’s biological activity?

  • Methodological Answer:
  • Cellular Viability : MTT assay in cancer/primary cell lines (e.g., HepG2, HEK293) to assess cytotoxicity .
  • Target Engagement : Radioligand binding assays (e.g., 3^3H-labeled ligands) for GPCRs or ion channels .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) to evaluate metabolic interactions .

Q. How can in vivo efficacy be evaluated in disease models?

  • Methodological Answer:
  • Pharmacodynamic Studies : Administer compound in rodent models (e.g., induced colitis for anti-inflammatory testing). Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA .
  • Dose-Response Analysis : Establish ED50_{50} and MTD (maximum tolerated dose) using staggered dosing regimens .
  • Biodistribution : Radiolabel the compound (e.g., 14^{14}C) and track accumulation in tissues via autoradiography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride

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